molecular formula C18H20N2O B4324791 1-cyclohex-1-en-1-yl-3-(quinolin-8-ylamino)propan-1-one

1-cyclohex-1-en-1-yl-3-(quinolin-8-ylamino)propan-1-one

Cat. No.: B4324791
M. Wt: 280.4 g/mol
InChI Key: PHTDVDPCKMSKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohex-1-en-1-yl-3-(quinolin-8-ylamino)propan-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is often referred to as QCM-3, and it has been shown to have a variety of interesting properties that make it useful for a wide range of applications.

Mechanism of Action

The mechanism of action of QCM-3 is complex and not yet fully understood. However, it is thought that this compound binds to a specific receptor in the brain, which then triggers a series of downstream signaling events. These signaling events ultimately lead to changes in the activity of certain neurons, which can have a variety of physiological effects.
Biochemical and Physiological Effects
QCM-3 has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a painkiller. Additionally, QCM-3 has been shown to have anxiolytic effects, meaning that it may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of QCM-3 is that it is a highly specific compound that binds to a specific receptor in the brain. This makes it useful for studying the function of this receptor in various physiological processes. However, one limitation of QCM-3 is that it is a synthetic compound, which means that it may not accurately reflect the function of naturally occurring compounds in the body.

Future Directions

There are a variety of future directions for research on QCM-3. One potential avenue of research is to investigate the potential use of this compound as a painkiller. Additionally, further research is needed to fully understand the mechanism of action of QCM-3 and its potential use in the treatment of anxiety disorders. Finally, future research could explore the potential use of QCM-3 in the treatment of other neurological disorders, such as depression or schizophrenia.

Scientific Research Applications

QCM-3 has been used extensively in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to have a variety of interesting properties, including the ability to bind to a specific receptor in the brain. This receptor is known to be involved in a variety of physiological processes, including pain sensation and mood regulation.

Properties

IUPAC Name

1-(cyclohexen-1-yl)-3-(quinolin-8-ylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h4-6,8-10,12,19H,1-3,7,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDVDPCKMSKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)CCNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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